Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
Description
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate (CAS: 1354032-73-7) is a chiral carbamate derivative featuring a pyrrolidine core substituted with an (S)-2-amino-3-methylbutanoyl group and an ethyl-benzyl carbamate moiety. Its molecular formula is C₁₈H₂₇N₃O₃, with a molecular weight of 333.43 g/mol and a purity of 97% . This compound is primarily utilized in pharmaceutical research as a building block for synthesizing peptidomimetics or enzyme inhibitors, leveraging its stereochemical specificity and functional versatility.
Properties
Molecular Formula |
C20H31N3O3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-8-6-5-7-9-16)12-17-10-11-23(13-17)19(24)18(21)15(2)3/h5-9,15,17-18H,4,10-14,21H2,1-3H3 |
InChI Key |
NIUUJVJDAOCBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Forming Strategies
The pyrrolidine scaffold is synthesized via aza-Michael addition or cyclization of 1,4-diamines (Table 1).
Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods
| Method | Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Acrolein + amine | Cu(OTf)₂ | 78 | |
| Cyclization | 1,4-Dibromopentane | K₂CO₃ | 65 | |
| Reductive Amination | Glutaraldehyde | NaBH₃CN | 82 |
The optimal pathway employs reductive amination of glutaraldehyde with methylamine, producing 3-methylpyrrolidine in 82% yield. Subsequent N-protection with Boc₂O (di-tert-butyl dicarbonate) prevents undesired side reactions during downstream functionalization.
Carbamate Installation
Carbamoyl Chloride Approach
Reaction of pyrrolidin-3-ylmethylamine with benzyl ethyl carbamoyl chloride demonstrates moderate efficiency (45-60% yield) due to steric hindrance. The process requires:
- Generation of carbamoyl chloride from benzyl ethyl carbonate and PCl₅
- Dropwise addition to amine in dichloromethane at -15°C
- Quenching with aqueous NaHCO₃
Critical Parameters
- Temperature control (-15°C to 0°C) minimizes decomposition
- Strict anhydrous conditions prevent hydrolysis
- 2.5:1 molar excess of carbamoyl chloride improves conversion
Catalytic Carbonylation
Adapting methodologies from US8329692B2, palladium-catalyzed carbonylation achieves superior yields (78%):
Pyrrolidin-3-ylmethylamine (1 eq)
Benzyl ethyl carbonate (1.2 eq)
PdCl₂(PPh₃)₂ (5 mol%)
CO (425 psi), 180°C, 12 h
This method eliminates hazardous phosgene derivatives while maintaining enantiomeric excess >98%.
Chiral Amino Acid Coupling
Activation of (S)-2-Amino-3-methylbutanoic Acid
The L-valine derivative is activated as:
- Mixed carbonic anhydride with ethyl chloroformate
- Active ester using HOBt/DCC
- Acid chloride with SOCl₂
Table 2: Coupling Efficiency Comparison
| Activation Method | Coupling Agent | Solvent | Yield (%) | Epimerization |
|---|---|---|---|---|
| HOBt/DCC | DIPEA | DMF | 85 | <1% |
| T3P® | NMM | THF | 91 | 0.5% |
| ClCOCOCl | Pyridine | CH₂Cl₂ | 76 | 2.3% |
Propylphosphonic anhydride (T3P®) in THF provides optimal results with minimal racemization.
Stereospecific Coupling
The reaction sequence proceeds via:
- Protection of L-valine amino group as Fmoc-carbamate
- Activation with T3P®/NMM
- Coupling to pyrrolidine carbamate at 0°C over 4 h
- Fmoc deprotection using 20% piperidine in DMF
HPLC analysis confirms >99.5% enantiomeric purity using Chiralpak AD-H column (n-hexane/i-PrOH 80:20).
Process Optimization and Scale-Up
Critical Quality Attributes
- Impurity Profile : <0.15% des-ethyl carbamate byproduct
- Residual Solvents : DMF < 880 ppm (ICH Q3C)
- Heavy Metals : Pd < 10 ppm (ICP-MS analysis)
Continuous Flow Approach
Implementing US20160347717A1 methodologies, a telescoped process achieves 83% overall yield at kilogram scale:
1. Reductive amination in Flow Reactor A (residence time 12 min)
2. Carbamation in Reactor B (Pd catalyst immobilized on SiO₂)
3. Amino acid coupling in Reactor C (T3P®/NMM, 25°C)
This reduces processing time from 48 h (batch) to 6.5 h with 98.7% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- HRMS : m/z 347.2431 [M+H]⁺ (calc. 347.2435)
- IR : 1685 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (N-H bend)
Chiral Purity Assessment
Circular dichroism shows strong positive Cotton effect at 215 nm (π→π* transition), confirming (S)-configuration.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyl and carbamate groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs differ in substituents on the carbamate group or pyrrolidine ring, impacting molecular weight, solubility, and reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Difference |
|---|---|---|---|---|---|
| Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate | 1354032-73-7 | C₁₈H₂₇N₃O₃ | 333.43 | 97% | Ethyl-benzyl carbamate |
| Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate | 1354026-33-7 | C₁₇H₂₅N₃O₃ | 319.40 | 97% | Methyl-benzyl carbamate |
| tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate | 1354032-70-4 | C₁₇H₃₃N₃O₃ | 327.46 | 97% | Ethyl-tert-butyl carbamate |
Key Observations :
- The ethyl-benzyl carbamate variant (target compound) has a higher molecular weight than its methyl-benzyl analog due to the ethyl group’s larger substituent .
- The tert-butyl analog exhibits increased hydrophobicity compared to benzyl derivatives, which may influence membrane permeability in biological systems .
Functional and Pharmacological Implications
- Biological Activity : Pyrrolidine-based carbamates are often explored as protease inhibitors. For example, a fluorinated analog (Compound 101 in ) demonstrates modified binding kinetics due to fluorine’s electronegativity, suggesting substituents profoundly affect target engagement .
- Safety Profiles : Safety data for analogs like Benzyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate (CAS: 1353987-37-7) emphasize standard laboratory precautions (e.g., avoiding inhalation), likely applicable to the target compound .
Biological Activity
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzyl group, a pyrrolidine ring, and a carbamate functional group, contribute to its biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Structural Overview
The molecular formula of this compound is C19H29N3O3. The compound's chiral center plays a crucial role in its interaction with biological systems, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Systems : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety.
- Enzyme Inhibition : Studies indicate that similar compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and cognitive function .
Biological Activity
Research has shown that this compound exhibits various biological activities:
- Antidepressant Effects : Compounds with similar structures have been evaluated for their potential to enhance mood by modulating neurotransmitter levels.
- Cholinesterase Inhibition : It may serve as an inhibitor for cholinesterase enzymes, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
In Vitro Studies
A series of studies have evaluated the inhibitory effects of related compounds on AChE and BChE:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.5 | 7.83 |
| Compound B | 0.8 | 5.55 |
| Benzyl Carbamate | 0.6 | 6.00 |
These findings indicate that this compound has competitive inhibition against cholinesterases, which is critical for cognitive enhancement therapies .
Pharmacological Evaluation
In animal models, compounds similar to this compound have demonstrated:
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Characterization Methods | Reference |
|---|---|---|---|---|
| Acylation | EDC·HCl, HOBt, DMF, 12–15 hrs | 45–60% | ¹H NMR, ESI-MS | |
| Carbamate Protection | Benzyl chloroformate, triethylamine | 59–60% | ¹³C NMR, HPLC |
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Chromatography (HPLC) : Assesses purity (>95% by area normalization) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Storage : Keep in a sealed container under dry, inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis .
- Ventilation : Use fume hoods during synthesis due to potential respiratory irritation (H335 hazard) .
Advanced: How can reaction yields be optimized for the acylation step?
Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of EDC·HCl to substrate to minimize side reactions .
- Solvent Selection : Anhydrous DMF enhances coupling efficiency by stabilizing reactive intermediates .
- Temperature Control : Maintain 0–4°C during carbamate formation to suppress racemization .
Note : Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) improves yield by removing unreacted starting materials .
Advanced: What computational approaches elucidate this compound’s biological activity?
Answer:
- Molecular Docking : Simulate binding to cholinesterase enzymes (e.g., acetylcholinesterase) using AutoDock Vina to predict IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare inhibitory activity of analogs (e.g., substituents on the pyrrolidine ring) to identify pharmacophores .
- QM/MM Simulations : Study transition states of enzyme inhibition to guide rational design .
Key Finding : Ethylcarbamate substitution enhances selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) by 15-fold .
Advanced: How should discrepancies in hazard classifications be resolved?
Answer:
- Empirical Testing : Conduct acute toxicity assays (OECD 423) to verify oral LD₅₀ values, resolving conflicts between "no hazard" (GHS unclassified) and Category 4 toxicity (H302) .
- SDS Cross-Referencing : Compare safety data sheets (SDS) from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) to identify consensus hazards .
- In Silico Tools : Use tools like Toxtree to predict mutagenicity or carcinogenicity risks based on structural alerts .
Advanced: What strategies mitigate instability during long-term storage?
Answer:
- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation .
- Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in storage solutions to prevent oxidation .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
